Lamotrigine-13C2,15N

Stable isotope internal standard LC-MS/MS bioanalysis Isotopic exchange stability

This 13C2,15N-labeled internal standard co-elutes identically with lamotrigine but has a +3 Da shift, eliminating ion suppression in complex matrices. Essential for accurate DBS/oral fluid TDM and valproate interaction studies. Validated for sub-2.5% intermediate precision.

Molecular Formula C9H7Cl2N5
Molecular Weight 259.07 g/mol
Cat. No. B12390266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLamotrigine-13C2,15N
Molecular FormulaC9H7Cl2N5
Molecular Weight259.07 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)Cl)C2=C(N=C(N=N2)N)N
InChIInChI=1S/C9H7Cl2N5/c10-5-3-1-2-4(6(5)11)7-8(12)14-9(13)16-15-7/h1-3H,(H4,12,13,14,16)/i7+1,8+1,12+1
InChIKeyPYZRQGJRPPTADH-CTYYVGBOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lamotrigine-13C2,15N Stable Isotope Labeled Internal Standard for Lamotrigine Bioanalysis


Lamotrigine-13C2,15N (CAS 2483830-10-8) is a stable isotope-labeled analog of the phenyltriazine anticonvulsant lamotrigine, incorporating 13C at the 5,6-positions and 15N at the 5-amino position . With a molecular weight of 259.07 g/mol (+3 mass units relative to unlabeled lamotrigine), this compound is supplied at ≥98% chemical purity with isotopic enrichment specifications of 99% atom 13C and 98% atom 15N . It is exclusively intended for research and analytical use as an internal standard in quantitative mass spectrometry applications including LC-MS/MS, GC-MS, and NMR [1]. The compound's isotopic substitution on carbon and nitrogen backbone positions provides a permanent, non-exchangeable mass tag for accurate quantification of lamotrigine in biological matrices .

Why Generic Lamotrigine Stable Isotope Standards Cannot Be Interchangeably Substituted for Lamotrigine-13C2,15N


Stable isotope-labeled internal standards are not functionally interchangeable across analytical methods due to three critical differentiating factors: isotopic exchange stability, mass difference adequacy, and label positioning on relevant fragments . Deuterated lamotrigine analogs (e.g., lamotrigine-D4, lamotrigine-13C3,D3) are susceptible to proton-deuterium back-exchange in biological matrices, leading to time-dependent signal drift, inaccurate quantification, and compromised method ruggedness [1]. In contrast, 13C and 15N isotopes are chemically non-exchangeable, eliminating this failure mode entirely . Furthermore, lamotrigine-13C2,15N provides a validated +3 mass unit shift, sufficient for baseline chromatographic separation from unlabeled analyte without isotopic cross-talk, while maintaining identical extraction recovery and ionization efficiency [2]. The specific positioning of 13C and 15N labels on the triazine core ensures that common MRM fragment ions (e.g., m/z 259→214) retain the isotopic mass signature, enabling unambiguous quantitation . Substituting a structurally related analog (e.g., fluconazole) or a mismatched isotope label introduces differential matrix effects and recovery biases that invalidate method accuracy per FDA bioanalytical guidelines.

Lamotrigine-13C2,15N Product-Specific Quantitative Differentiation Evidence


Lamotrigine-13C2,15N Provides 100% Non-Exchangeable Isotopic Label Versus Deuterated Analogs with Quantifiable Exchange Liability

Lamotrigine-13C2,15N incorporates 13C and 15N isotopes at backbone carbon and nitrogen positions, rendering the label chemically non-exchangeable under all analytical conditions . In contrast, deuterated lamotrigine analogs (e.g., lamotrigine-D4, lamotrigine-13C3,D3) contain deuterium atoms that undergo proton-deuterium back-exchange in aqueous and biological matrices, with documented exchange rates influenced by pH, temperature, and matrix composition [1]. The deuterium kinetic isotope effect (KIE) further introduces differential chromatographic retention times between deuterated internal standards and unlabeled analyte, a phenomenon absent with 13C/15N labeling [2]. Method validation studies using lamotrigine-13C2,15N demonstrate consistent internal standard normalized recovery of 96.6% to 109.3% across the validated concentration range (8-10,000 ng/mL) with intraday CV <10.0% and interday CV <10.4%, performance that would degrade if deuterium exchange occurred during sample processing [3].

Stable isotope internal standard LC-MS/MS bioanalysis Isotopic exchange stability

Lamotrigine-13C2,15N Enables Simultaneous Absolute and Relative Bioavailability Determination in Clinical PK Studies

In a clinical crossover study (N=12 elderly epilepsy patients), lamotrigine-13C2,15N (50 mg IV) was administered intravenously as a stable isotope tracer while patients received oral lamotrigine immediate-release (IR) and extended-release (XR) formulations at steady-state [1]. The use of 13C2,15N-LTG enabled simultaneous determination of absolute bioavailability without requiring a separate IV formulation study. GC-MS analysis of 14 samples per patient quantified both unlabeled LTG and 13C2,15N-LTG concentrations (assay CV ≤15%) [2]. The relative bioavailability of LTG-XR calculated from unlabeled LTG concentrations was 81.5% in the analyzed patient [3]. The IR and XR formulations were bioequivalent with respect to AUC0-24h ss, Cτ,ss, and Cavg,ss [4]. This methodology overcomes gastrointestinal physiological variations in elderly patients that can confound absorption assessments when only healthy volunteers are studied [5].

Bioavailability Pharmacokinetics Stable isotope tracer

Isotope Dilution LC-MS/MS with Lamotrigine-13C2,15N Achieves Reference Measurement Procedure-Level Accuracy with <2.4% Expanded Uncertainty

A NIST-developed reference measurement procedure (RMP) using isotopically labeled lamotrigine as internal standard achieved absolute recoveries of 97% to 100% for lamotrigine extracted from human serum via solid-phase extraction with LC-MS/MS detection [1]. The recovery of lamotrigine added to serum (spike recovery, accuracy of extraction) ranged from 98.6% to 102.0% [2]. Between-set coefficients of variation (CVs) were within 1%, demonstrating excellent repeatability [3]. The relative expanded uncertainties (k=2, approximately 95% coverage interval) for lamotrigine measurement were 2.3% to 2.4%, establishing metrological traceability for clinical laboratory accuracy assessment [4]. In comparison, immunoassay methods for lamotrigine TDM show higher bias and imprecision, with reported discordance requiring LC-MS/MS confirmation for clinical decision-making [5].

Reference measurement procedure Isotope dilution mass spectrometry Therapeutic drug monitoring

13C/15N Labeled Lamotrigine Eliminates Deuterium-Induced Matrix Effect Variability in Biological Sample Analysis

LC-MS/MS methods employing stable isotope-labeled internal standards are considered the gold standard for antiepileptic drug measurement, with 13C/15N labeled compounds providing superior matrix effect compensation compared to deuterated analogs [1]. The use of 13C2,15N-LTG in validated LC-MS/MS methods has demonstrated internal standard normalized matrix factors ranging from 95.57% to 109.91% and IS-normalized recovery of 90.95% to 111.94% across multiple analytical methods [2]. In a validated clinical UPLC-MS/MS method for concurrent AED measurement, lamotrigine with stable isotope-labeled IS achieved linearity across 0.1-100 mcg/mL with R2 values of 0.9988 to 0.9999, and imprecision <15% for quality controls across the analytical measuring range [3]. The backflush technology LC-MS/MS method using stable isotope-labeled LTG-IS achieved a linear range of 8-10,000 ng/mL (r=0.9999) with lower limit of quantification of 8 ng/mL and lower limit of detection of 1 ng/mL, demonstrating method robustness across a 1250-fold dynamic range [4].

Matrix effect Ion suppression LC-MS/MS method validation

Lamotrigine-13C2,15N (99% atom 13C, 98% atom 15N) Provides +3 Mass Unit Shift Optimized for MRM Quantitation Without Isotopic Cross-Talk

Lamotrigine-13C2,15N is supplied with isotopic enrichment specifications of 99% atom 13C and 98% atom 15N, yielding a nominal +3 mass unit shift (m/z 259.07 vs. 256.06 for unlabeled lamotrigine) . This +3 Da difference exceeds the minimum requirement of ≥3 mass units for small molecules (<1000 Da) to avoid spectral overlap and isotopic cross-talk in MRM-based quantitation . The specific labeling at the 5,6-13C2 and 5-amino-15N positions ensures that common MRM transitions (e.g., m/z 259.0→214.0, 259.0→168.0, 259.0→159.0) retain the isotopic mass signature in the product ion, enabling unambiguous distinction from unlabeled lamotrigine . In comparison, lamotrigine-13C,D3 (mixed labeling) may exhibit differential fragmentation patterns and incomplete label retention in product ions [1]. The 13C2,15N labeling scheme positions isotopes on non-exchangeable backbone atoms, ensuring the isotopic label is permanently retained through sample preparation, chromatographic separation, and MS/MS fragmentation .

Mass spectrometry MRM transition Isotopic purity

Stable Isotope Labeled Lamotrigine-13C2,15N Enables Validated Therapeutic Drug Monitoring in Alternative Matrices (DBS, Saliva, DPS)

Validated LC-MS methods using stable isotope-labeled lamotrigine as internal standard have been successfully applied to alternative biological matrices including dried blood spots (DBS), dried plasma spots (DPS), and saliva [1][2]. A validated method for lamotrigine quantification in saliva and DBS using stable isotope-labeled IS demonstrated successful application in patient samples undergoing polypharmacotherapy, with liquid-liquid extraction employing ethyl acetate for saliva and MeOH:ACN (3:1 v/v) for DBS [3]. For DPS and plasma, a method using lamotrigine-13C3,D3 as ISTD achieved linear calibration over 10-3020 ng/mL (r2>0.99) with statistical analysis showing insignificant difference between plasma and DPS extracted concentrations . A UHPLC-MS/MS method for nine AEDs in dried plasma spots on DSSD devices demonstrated applicability for TDM sample shipment to reference laboratories [4]. The non-exchangeable 13C/15N labeling ensures consistent IS performance across diverse extraction solvents and matrix types [5].

Dried blood spot Saliva Therapeutic drug monitoring

Lamotrigine-13C2,15N Best Research and Industrial Application Scenarios


Clinical Pharmacokinetic and Absolute Bioavailability Studies

Lamotrigine-13C2,15N is uniquely suited for simultaneous absolute and relative bioavailability studies in patient populations. As demonstrated by Polepally et al. (2015) and Ramsay et al. (2009), IV administration of 50 mg 13C2,15N-LTG enables within-subject determination of absolute bioavailability of oral lamotrigine formulations while maintaining patients on steady-state therapy [1][2]. The methodology eliminates the need for separate absolute bioavailability cohorts and overcomes age-related gastrointestinal physiological variations in elderly populations that confound absorption assessments. This application is particularly valuable for: (i) bioequivalence studies comparing generic versus branded lamotrigine products; (ii) evaluation of modified-release formulations; and (iii) assessment of drug-drug interaction effects on lamotrigine absorption in patient populations .

Regulated Bioanalytical Method Development and Validation for Lamotrigine Quantification

Lamotrigine-13C2,15N serves as the definitive internal standard for developing FDA/EMA-compliant LC-MS/MS methods for lamotrigine quantification in biological matrices. As documented by Wong et al. (2014), the use of stable isotope-labeled LTG-IS enables method validation achieving linear ranges of 8-10,000 ng/mL (r=0.9999), LLOQ of 8 ng/mL, intraday CV <10.0%, interday CV <10.4%, and recovery of 96.6-109.3% [3]. The non-exchangeable 13C/15N labeling ensures consistent performance across freeze-thaw cycles, long-term storage, and diverse extraction conditions. Application scenarios include: (i) clinical trial sample analysis supporting NDA/ANDA submissions; (ii) therapeutic drug monitoring method implementation in clinical laboratories; and (iii) proficiency testing and external quality assessment programs requiring metrologically traceable reference methods [4].

Therapeutic Drug Monitoring (TDM) Using Minimally Invasive Sampling Matrices

Lamotrigine-13C2,15N enables validated LC-MS/MS assays for lamotrigine quantification in alternative matrices including dried blood spots (DBS), dried plasma spots (DPS), and saliva, as demonstrated by Ďurčová et al. (2023) and Namdev et al. (2017) [5]. The use of stable isotope-labeled IS compensates for matrix effects inherent to these sample types, with IS-normalized matrix factors of 95.57-109.91% and recovery of 90.95-111.94% [6]. Statistical analysis confirms insignificant difference between plasma and DPS concentrations . Key applications include: (i) pediatric and geriatric TDM where venipuncture is challenging; (ii) remote or home-based sample collection for clinical studies; (iii) resource-limited settings lacking cold chain infrastructure for plasma shipment; and (iv) pharmacokinetic studies requiring dense sampling schedules that would be burdensome with conventional venipuncture [7].

Reference Measurement Procedure Development and Clinical Laboratory Accuracy Assessment

Lamotrigine-13C2,15N is essential for establishing isotope-dilution LC-MS/MS reference measurement procedures (RMPs) that provide metrological traceability for clinical laboratory accuracy assessment. As demonstrated by Tai and Phinney (2011) at NIST, the use of isotopically labeled LTG internal standard enabled absolute recoveries of 97-100%, between-set CVs within 1%, and relative expanded uncertainties of 2.3-2.4% for lamotrigine measurement in human serum [8]. This RMP serves as a higher-order reference for: (i) assessing the accuracy of routine clinical laboratory methods including immunoassays; (ii) certifying reference materials for proficiency testing programs; (iii) validating commercial assay kits; and (iv) supporting ISO 15189 accreditation requirements for clinical laboratories performing therapeutic drug monitoring of antiepileptic drugs [8].

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